- Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams, Angewandte Chemie, 2019, 58(39), 13942-13947
Cas no 955370-07-7 (2-(6-Bromopyridin-2-yl)ethanol)
955370-07-7 structure
Product Name:2-(6-Bromopyridin-2-yl)ethanol
Número CAS:955370-07-7
MF:C7H8BrNO
Megavatios:202.04852104187
MDL:MFCD10000073
CID:1007076
PubChem ID:46835713
Update Time:2024-10-25
2-(6-Bromopyridin-2-yl)ethanol Propiedades químicas y físicas
Nombre e identificación
-
- 2-(6-Bromopyridin-2-yl)ethanol
- 2-Bromo-6-(2-hydroxyethyl)pyridine
- C7H8BrNO
- 2-(6-BROMOPYRIDIN-2-YL)ETHAN-1-OL
- BUSVXLMCEYFMCS-UHFFFAOYSA-N
- FCH1397789
- SY037350
- AX8208680
- X5060
- 6-Bromo-2-pyridineethanol (ACI)
- DTXSID90676536
- CS-W007189
- MFCD10000073
- 955370-07-7
- AC1439
- DB-080297
- EN300-1913232
- SCHEMBL1020532
- DS-15404
- AKOS015856375
-
- MDL: MFCD10000073
- Renchi: 1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
- Clave inchi: BUSVXLMCEYFMCS-UHFFFAOYSA-N
- Sonrisas: BrC1C=CC=C(CCO)N=1
Atributos calculados
- Calidad precisa: 200.979
- Masa isotópica única: 200.979
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 2
- Complejidad: 99.6
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 33.1
- Xlogp3: 1.5
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.6±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 292.0±25.0 °C at 760 mmHg
- Punto de inflamación: 130.4±23.2 °C
- PSA: 33.12000
- Logp: 1.37890
- Presión de vapor: No data available
2-(6-Bromopyridin-2-yl)ethanol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:4°C条件下存储,-4摄氏度存储更佳
2-(6-Bromopyridin-2-yl)ethanol PrecioMás >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A029181389-1g |
2-(6-Bromopyridin-2-yl)ethanol |
955370-07-7 | 97% | 1g |
$255.46 | 2023-08-31 | |
| TRC | B686800-250mg |
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955370-07-7 | 250mg |
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| TRC | B686800-2.5g |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845460-100mg |
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955370-07-7 | 97% | 100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH117-250mg |
2-(6-Bromopyridin-2-yl)ethanol |
955370-07-7 | 97% | 250mg |
871CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH117-100mg |
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955370-07-7 | 97% | 100mg |
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| Chemenu | CM101743-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VH117-200mg |
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955370-07-7 | 97% | 200mg |
544.0CNY | 2021-08-04 |
2-(6-Bromopyridin-2-yl)ethanol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -70 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid , Methanol ; -70 °C; -70 °C → 25 °C; 11 h, 25 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -70 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid , Methanol ; -70 °C; -70 °C → 25 °C; 11 h, 25 °C
Referencia
- Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design, ACS Medicinal Chemistry Letters, 2023, 14(3), 297-304
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 60 min, -78 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid , Methanol ; -78 °C → rt; overnight, rt
1.2 60 min, -78 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid , Methanol ; -78 °C → rt; overnight, rt
Referencia
- Preparation of carbazole and carboline derivatives useful in diagnosis, treatment and prevention of disorders associated with amyloid or amyloid-like proteins, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: 1-Cyclopropylethanol Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Toluene , Hexane ; 12 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives, Chemical Science, 2022, 13(38), 11427-11432
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; overnight, -78 °C; -78 °C → rt
1.2 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; overnight, -78 °C; -78 °C → rt
Referencia
- Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt; 0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C; 0.5 h, -70 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; -70 °C; 11 h, 20 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C; 0.5 h, -70 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; -70 °C; 11 h, 20 °C
Referencia
- Pyrazole-cyclopentane-macrolactone derivatives as CDK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Hemilabile Benzyl Ether Enables γ-C(sp3)-H Carbonylation and Olefination of Alcohols, Journal of the American Chemical Society, 2019, 141(39), 15494-15497
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; 1.5 h, -78 °C → 10 °C
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid , Sodium borohydride Solvents: Methanol ; 1.5 h, -78 °C → 10 °C
1.4 Solvents: Water
Referencia
- Preparation of tyrosine derivatives, especially N-(benzoyl)-O-[2-[(pyridin-2-yl)amino]ethyl]-L-tyrosines and related compounds, as α5β1 integrin antagonists for treating solid tumors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C
1.2 Reagents: Boron trifluoride etherate ; 0 °C → rt; 2 h, rt
1.2 Reagents: Boron trifluoride etherate ; 0 °C → rt; 2 h, rt
Referencia
- 2-Aminothiophene-3-carboxamide derivatives as inhibitors of janus kinases and their preparation and use in the treatment of myeloproliferative disorders and cancers, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid proteins, especially ocular diseases, European Patent Organization, , ,
2-(6-Bromopyridin-2-yl)ethanol Raw materials
- 2-bromo-6-ethenylpyridine
- 2-Bromo-6-methylpyridine
- Ethyl 2-(6-bromopyridin-2-YL)acetate
- 2-(6-bromo-2-pyridyl)acetic acid
2-(6-Bromopyridin-2-yl)ethanol Preparation Products
2-(6-Bromopyridin-2-yl)ethanol Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
Número de pedido:A11437
Estado del inventario:in Stock
Cantidad:5g/1g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 22:58
Precio ($):1091.0/291.0
Correo electrónico:sales@amadischem.com
2-(6-Bromopyridin-2-yl)ethanol Literatura relevante
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
Pureza:99%/99%
Cantidad:5g/1g
Precio ($):1091.0/291.0